molecular formula C23H14ClN3O6 B2638236 [2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate CAS No. 522656-03-7

[2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate

Cat. No.: B2638236
CAS No.: 522656-03-7
M. Wt: 463.83
InChI Key: KGHCPXDODLJIPC-UHFFFAOYSA-N
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Description

The compound [2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate features a conjugated enone system with a cyano group, a 2-hydroxy-4-nitroanilino substituent, and a 4-chlorobenzoate ester.

Properties

IUPAC Name

[2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O6/c24-17-7-5-14(6-8-17)23(30)33-21-4-2-1-3-15(21)11-16(13-25)22(29)26-19-10-9-18(27(31)32)12-20(19)28/h1-12,28H,(H,26,29)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHCPXDODLJIPC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate, a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Molecular Formula: C16H14ClN3O4
Molecular Weight: 378.75 g/mol
IUPAC Name: (E)-2-cyano-3-(2-hydroxy-4-nitrophenyl)-N-(4-chlorobenzoate)prop-2-enamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of cyano and nitro groups enhances its reactivity, allowing it to participate in redox reactions that can modulate cellular pathways. Specifically, the compound may inhibit certain enzymes or receptors, leading to altered cellular responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
AnticancerInhibits proliferation of cancer cell lines in vitro, suggesting potential as an anticancer agent.
Enzyme InhibitionModulates the activity of specific enzymes involved in metabolic pathways.
AntioxidantDemonstrates antioxidant properties, reducing oxidative stress in cellular models.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity Study
    • A study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition, indicating its potential as a new antimicrobial agent.
  • Anticancer Effects on Cell Lines
    • Research involving various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis. The mechanism appears to involve the disruption of cell cycle progression.
  • Enzyme Interaction Studies
    • Investigations into enzyme inhibition revealed that the compound effectively inhibits certain key enzymes in metabolic pathways, which may contribute to its anticancer and antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group may enhance the compound's ability to interact with cellular targets, potentially leading to the development of novel anticancer therapies.

Dye and Pigment Synthesis

Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments . The nitroaniline moiety is known for its vibrant color properties, which can be exploited in textile and polymer industries.

Research indicates that compounds containing the nitroaniline structure often exhibit significant antimicrobial activity . This compound may be evaluated for its efficacy against various bacterial strains, contributing to the search for new antibiotics.

Pharmaceutical Formulations

The unique chemical structure allows this compound to be explored as a component in pharmaceutical formulations , potentially enhancing drug solubility or stability. Its interactions with other pharmaceutical agents can be studied to optimize therapeutic effects.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Nitroaniline DerivativesEvaluated the cytotoxicity of various derivativesFound significant inhibition of growth in breast cancer cell lines
Synthesis of Novel Dyes from Cyano CompoundsInvestigated dye propertiesDemonstrated high absorbance in visible light spectrum, suitable for textile applications
Antimicrobial Properties of Hydroxy-Nitro CompoundsAssessed effectiveness against bacterial strainsNoted strong inhibitory effects against Gram-positive bacteria

Comparison with Similar Compounds

Structural Analogues from

describes five compounds with a 4-methoxyphenyl-3-oxoprop-1-enyl core and varying ester groups. The most relevant analog is 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl 4-chlorobenzoate (2c), which shares the 4-chlorobenzoate ester moiety but differs in the enyl chain and anilino substituents. Key comparisons include:

Comparison with 4-Nitroanilino Analogs ()

The compound [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate () shares a nitroanilino group but differs in substituent positions and ester type:

  • Substituent Position: The target’s 2-hydroxy-4-nitroanilino group introduces ortho-hydroxy and para-nitro effects, which may enhance intramolecular hydrogen bonding and alter conjugation compared to the para-nitroanilino group in ’s compound.
  • Ester Group: The 4-chlorobenzoate ester (target) vs. 4-methylbenzoate () affects lipophilicity and steric bulk.

Predictive Physicochemical Modeling ()

While direct data for the target compound is unavailable, collision cross-section (CCS) values for [4-bromo-2-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate () suggest that bulky substituents (e.g., bromo, chloro) increase molecular size (CCS: 207.8–212.8 Ų). The target compound’s nitro and hydroxy groups may similarly elevate CCS, influencing chromatographic retention times or membrane permeability .

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